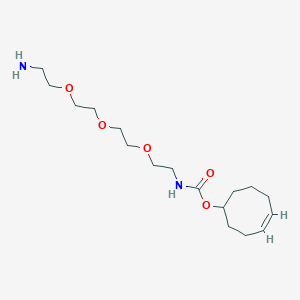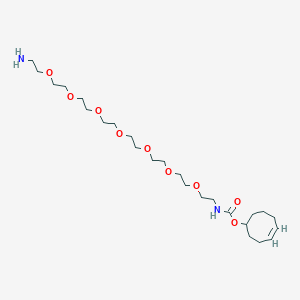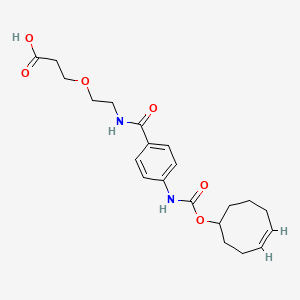
Tco-peg3-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tco-peg3-dbco: is a heterobifunctional linker used in the field of bioconjugation. It contains a DBCO (dibenzocyclooctyne) group and a TCO (trans-cyclooctene) group, both of which are essential for click chemistry reactions. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate specific and efficient bioconjugation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg3-dbco typically involves the following steps:
Synthesis of DBCO and TCO Moieties: : These moieties are synthesized separately using established organic synthesis methods.
PEGylation: : The DBCO and TCO moieties are then linked together using a PEG (polyethylene glycol) chain, usually with three PEG units, to form the final compound.
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tco-peg3-dbco: undergoes two main types of click chemistry reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): : The DBCO group reacts with azide groups to form a stable triazole ring.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: : The TCO group reacts with tetrazine groups to form a stable adduct.
Common Reagents and Conditions
SPAAC Reaction: : Azides (e.g., organic azides), typically conducted in aqueous or organic solvents at room temperature.
iEDDA Reaction: : Tetrazines, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed
SPAAC Reaction: : Triazole-linked products.
iEDDA Reaction: : Diels-Alder adducts.
Aplicaciones Científicas De Investigación
Tco-peg3-dbco: is widely used in scientific research due to its ability to facilitate specific and efficient bioconjugation reactions. Its applications include:
Chemistry: : Used in the synthesis of complex molecules and materials.
Biology: : Facilitates the labeling and tracking of biomolecules.
Medicine: : Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: : Applied in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism by which Tco-peg3-dbco exerts its effects involves the specific and efficient bioconjugation reactions facilitated by its DBCO and TCO groups. The DBCO group undergoes SPAAC with azides, while the TCO group undergoes iEDDA with tetrazines. These reactions result in the formation of stable triazole and Diels-Alder adducts, respectively, which are essential for the targeted delivery of therapeutic agents in ADCs.
Comparación Con Compuestos Similares
Tco-peg3-dbco: is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. Similar compounds include:
DBCO-PEG3-acid: : A non-cleavable ADC linker featuring three PEG units.
DBCO-PEG3-TCO axial isomer: : Another form of the compound with a different isomeric structure.
These compounds share the DBCO and PEG functionalities but differ in their specific applications and structural isomers.
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIJQBQBCHZLD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115197.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B8115204.png)

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115220.png)





![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)




